molecular formula C7H6OS2 B1670783 Dithiosalicylic acid CAS No. 527-89-9

Dithiosalicylic acid

Cat. No.: B1670783
CAS No.: 527-89-9
M. Wt: 170.3 g/mol
InChI Key: AJQLEJAVGARHGQ-UHFFFAOYSA-N
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Description

Dithiosalicylic acid (DTSA), chemically known as 2,2′-dithiodibenzoic acid (C₁₄H₁₀O₄S₂), is a disulfide-linked dimer of 2-mercaptobenzoic acid. It is synthesized via dimerization of 2-mercaptobenzoic acid under oxidative conditions or via reaction of diazotized anthranilic acid with sodium disulfide . DTSA exhibits unique properties due to its disulfide bonds and aromatic carboxylic acid groups, enabling applications in:

  • Materials science: As a precursor for hydrophobic carbon dots (CDs) with aggregation-induced emission (AIE) properties .
  • Environmental chemistry: As a degradation product of dibenzothiophene (DBT) during microbial or photochemical processes .
  • Coordination chemistry: In synthesizing metal-organic complexes (e.g., cobalt and nickel complexes) .
  • Organic synthesis: Production of thioxanthones and benzodithiol-3-ones .

Toxicity studies indicate low in vivo and in vitro toxicity in mice and human cells .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Molecular Formula Key Structural Features Key Properties & Applications Toxicity References
Dithiosalicylic Acid C₁₄H₁₀O₄S₂ Disulfide-linked dimer (ortho positions) - Hydrophobic CDs with AIE
- DBT degradation product
- Catalyst in thioxanthone synthesis
Low toxicity in mice/human cells
Thiosalicylic Acid C₇H₆O₂S Monomer with –SH and –COOH groups (ortho) - Oxidizes to DTSA
- Intermediate in DBT biodegradation
Low toxicity
2-Mercaptobenzoic Acid C₇H₆O₂S Monomeric thiol precursor - Dimerizes to DTSA
- Used in disulfide crosslinking reactions
Limited data
Benzoic Acid C₇H₆O₂ Simple aromatic carboxylic acid - Degradation byproduct
- Contaminant in DTSA samples
Low toxicity
4,4′-Dithiodibenzoic Acid C₁₄H₁₀O₄S₂ Disulfide-linked dimer (para positions) - Isomer of DTSA with distinct reactivity Not studied
DBT Sulfone/Sulfoxide C₁₂H₈O₂S (sulfone) Sulfur-oxidized benzothiophene derivatives - DBT photodegradation products
- Higher toxicity than DTSA/TSA
Moderate toxicity

Key Research Findings

Environmental Degradation Pathways

  • DTSA forms via oxidation of thiosalicylic acid during UV-driven DBT degradation . Both compounds show low toxicity individually but may contribute to toxicity in complex mixtures at high UV doses .
  • In biodegradation by Pseudomonas fluorescens, DTSA accumulates alongside 2-mercaptobenzoic acid and benzothiophene derivatives .

Chemical Reactivity

  • DTSA reacts with cumene in sulfuric acid to produce thioxanthones, highlighting its utility in organic synthesis .

Toxicity Profile

Compound Toxicity Data Notes
DTSA - Low toxicity in Peromyscus maniculatus and Mus musculus
- Non-toxic in kidney cells
Contributes to toxicity in UV-treated DBT mixtures
TSA - Similar low toxicity profile to DTSA Oxidative precursor to DTSA
DBT Sulfone/Sulfoxide - Higher embryo toxicity than DTSA/TSA Persists in high-fluence UV conditions

Properties

CAS No.

527-89-9

Molecular Formula

C7H6OS2

Molecular Weight

170.3 g/mol

IUPAC Name

2-hydroxybenzenecarbodithioic acid

InChI

InChI=1S/C7H6OS2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)

InChI Key

AJQLEJAVGARHGQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=S)S)O

Canonical SMILES

C1=CC=C(C(=C1)C(=S)S)O

Appearance

Solid powder

Key on ui other cas no.

527-89-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dithiosalicylic acid;  NSC 70157;  NSC-70157;  NSC70157

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dithiosalicylic acid
Dithiosalicylic acid

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